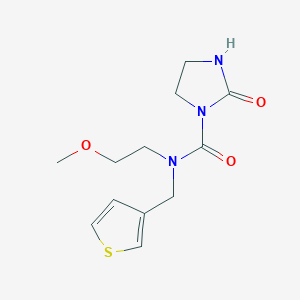
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features an imidazolidine ring, a methoxyethyl group, and a thiophen-3-ylmethyl group, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves multiple steps, starting with the formation of the imidazolidine ring. Key reagents and conditions include:
Imidazolidine-2-one: : The core structure is synthesized from ethylene urea and formaldehyde under acidic conditions.
2-Methoxyethylamine: : Reacts with imidazolidine-2-one to introduce the methoxyethyl group.
Thiophen-3-ylmethylamine: : This amine reacts with the intermediate to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.
Reduction: : Reduction reactions can be used to modify the imidazolidine ring.
Substitution: : The methoxyethyl and thiophen-3-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: : Alcohols, ketones, and carboxylic acids.
Reduction Products: : Amines and alcohols.
Substitution Products: : Derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibitors and receptor binding. Its structural similarity to natural substrates allows it to be used in assays and drug discovery.
Medicine: N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is being investigated for its therapeutic properties. It shows promise in treating various diseases due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-methoxyethyl)-2-oxo-N-(phenylmethyl)imidazolidine-1-carboxamide
N-(2-methoxyethyl)-2-oxo-N-(benzyl)imidazolidine-1-carboxamide
N-(2-methoxyethyl)-2-oxo-N-(pyridin-3-ylmethyl)imidazolidine-1-carboxamide
Uniqueness: N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide stands out due to its thiophen-3-ylmethyl group, which imparts unique chemical and biological properties compared to its phenyl or benzyl analogs
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-6-5-14(8-10-2-7-19-9-10)12(17)15-4-3-13-11(15)16/h2,7,9H,3-6,8H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCRXRYBYMSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)N2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
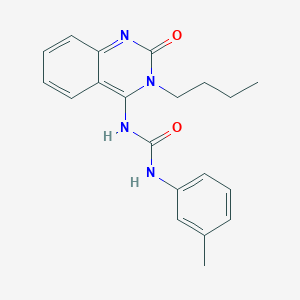
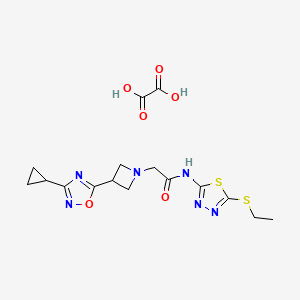
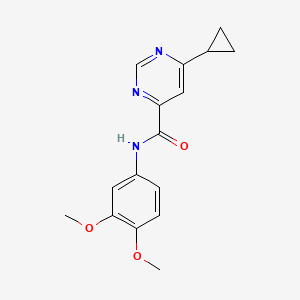
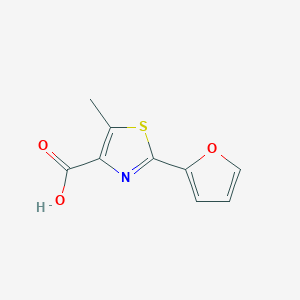
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide](/img/structure/B2398247.png)
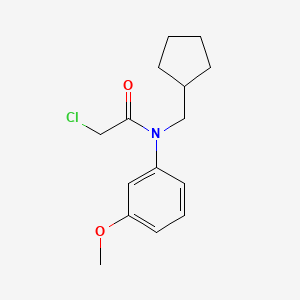

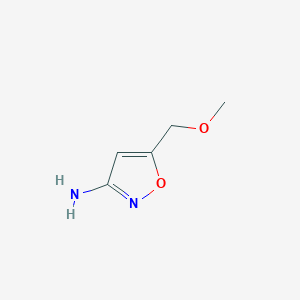
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
![1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)
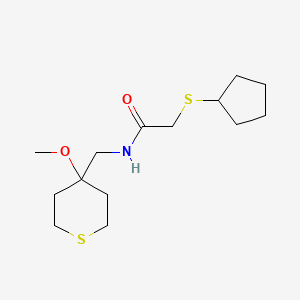
![4,4,4-trifluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)
